molecular formula C23H28O5Si B12525802 1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione CAS No. 800387-57-9

1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione

Cat. No.: B12525802
CAS No.: 800387-57-9
M. Wt: 412.5 g/mol
InChI Key: SVSGXAGGXYACJF-UHFFFAOYSA-N
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Description

1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione is a complex organic compound that features a combination of aromatic and silane functional groups

Preparation Methods

One common synthetic route involves the use of electrophilic aromatic substitution reactions to introduce the phenyl and triethoxysilyl groups onto a propane-1,3-dione backbone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione exerts its effects depends on its specific application. In chemical reactions, the aromatic rings and carbonyl groups can participate in various interactions, such as forming hydrogen bonds or engaging in π-π stacking with other aromatic systems. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar compounds to 1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione include other aromatic ketones and silane-containing molecules. For example:

Properties

CAS No.

800387-57-9

Molecular Formula

C23H28O5Si

Molecular Weight

412.5 g/mol

IUPAC Name

1-phenyl-3-[4-(2-triethoxysilylethenyl)phenyl]propane-1,3-dione

InChI

InChI=1S/C23H28O5Si/c1-4-26-29(27-5-2,28-6-3)17-16-19-12-14-21(15-13-19)23(25)18-22(24)20-10-8-7-9-11-20/h7-17H,4-6,18H2,1-3H3

InChI Key

SVSGXAGGXYACJF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C=CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)(OCC)OCC

Origin of Product

United States

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